Cas no 813-58-1 (2,2-diethylbutanoic acid)

2,2-Diethylbutanoic acid is a branched-chain carboxylic acid characterized by its unique molecular structure, featuring two ethyl groups at the 2-position of the butanoic acid backbone. This structural configuration imparts distinct physicochemical properties, including enhanced steric hindrance and altered solubility compared to linear analogs. The compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and specialty chemicals, where its branching can influence reactivity and product performance. Its stability under standard conditions and compatibility with various reaction conditions make it a versatile building block. Additionally, its defined structure ensures consistent purity and reproducibility in synthetic applications.
2,2-diethylbutanoic acid structure
2,2-diethylbutanoic acid structure
Product Name:2,2-diethylbutanoic acid
CAS No:813-58-1
MF:C8H16O2
MW:144.211442947388
CID:728264
PubChem ID:219526
Update Time:2025-05-25

2,2-diethylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid,2,2-diethyl-
    • 2,2-diethylbutanoic acid
    • 2,2-Diaethyl-buttersaeure
    • 2,2-diethyl-butyric acid
    • 3-Ethylpentan-3-carbonsaeure
    • Butanoic acid,2,2-diethyl
    • triethylacetic acid
    • CS-0231459
    • Acetic acid, triethyl-
    • NSC-407528
    • MFCD00053496
    • SCHEMBL173322
    • BUTYRIC ACID, 2,2-DIETHYL-
    • Butanoic acid, 2,2-diethyl-
    • DTXSID70277141
    • NSC 407528
    • Triathylessigsaure
    • NSC938
    • AKOS012033538
    • 2,2-DIETHYLBUTYRIC ACID
    • NSC-938
    • EN300-108409
    • NSC407528
    • NCIOpen2_003535
    • NSC 938
    • 813-58-1
    • 2,2-Diethylbutanoicacid
    • Z995181774
    • LTX9SZ6QSZ
    • 2,2-DIETHYLBUTYRICACID
    • 2,2-Diethylbutanoic acid #
    • Inchi: 1S/C8H16O2/c1-4-8(5-2,6-3)7(9)10/h4-6H2,1-3H3,(H,9,10)
    • InChI Key: GHXNRYVDXNZXID-UHFFFAOYSA-N
    • SMILES: OC(C(CC)(CC)CC)=O

Computed Properties

  • Exact Mass: 144.11500
  • Monoisotopic Mass: 144.11503
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3
  • XLogP3: 2.3

Experimental Properties

  • Density: 0.928
  • Boiling Point: 227.7°C at 760 mmHg
  • Flash Point: 102.5°C
  • Refractive Index: 1.436
  • PSA: 37.30000
  • LogP: 2.28740

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2,2-diethylbutanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:813-58-1)2,2-diethylbutanoic acid
Order Number:A1235797
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:54
Price ($):1301
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2,2-diethylbutanoic acid Related Literature

Additional information on 2,2-diethylbutanoic acid

Recent Advances in the Study of 2,2-Diethylbutanoic Acid (CAS: 813-58-1) in Chemical Biology and Pharmaceutical Research

2,2-Diethylbutanoic acid (CAS: 813-58-1) is a branched-chain fatty acid derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been investigated for its role in metabolic pathways, enzyme inhibition, and drug development. Recent studies have explored its biochemical properties, synthetic routes, and therapeutic potential, making it a subject of growing interest in the scientific community.

One of the key areas of research involving 2,2-diethylbutanoic acid is its role as a metabolic intermediate. Studies have shown that this compound can influence lipid metabolism and energy homeostasis, making it a potential target for metabolic disorders such as obesity and diabetes. Researchers have utilized advanced analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to elucidate its metabolic fate and interactions with cellular enzymes. These findings have provided valuable insights into the compound's biological activity and its potential as a therapeutic agent.

In addition to its metabolic effects, 2,2-diethylbutanoic acid has been investigated for its ability to modulate enzyme activity. Recent publications have highlighted its inhibitory effects on specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. For instance, a 2023 study demonstrated that the compound could selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. This discovery opens new avenues for the development of novel anti-inflammatory drugs with improved efficacy and reduced side effects.

The synthetic chemistry of 2,2-diethylbutanoic acid has also been a focus of recent research. Innovative synthetic routes have been developed to produce the compound with high yield and purity, facilitating its use in further biological studies. Notably, a team of researchers recently reported a catalytic asymmetric synthesis method that allows for the enantioselective production of 2,2-diethylbutanoic acid, which is critical for understanding its stereospecific interactions with biological targets. These advancements in synthetic methodology are expected to accelerate the compound's application in drug discovery and development.

Looking ahead, the potential therapeutic applications of 2,2-diethylbutanoic acid are vast. Preliminary studies have suggested its utility in treating neurodegenerative diseases, cancer, and infectious diseases. For example, its ability to cross the blood-brain barrier makes it a promising candidate for targeting neurological disorders. Furthermore, its antimicrobial properties have been explored in the context of antibiotic resistance, with promising results against multidrug-resistant bacterial strains. These findings underscore the compound's versatility and its potential to address unmet medical needs.

In conclusion, 2,2-diethylbutanoic acid (CAS: 813-58-1) represents a promising molecule in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with recent advancements in synthetic chemistry, position it as a valuable tool for understanding metabolic pathways and developing new therapeutics. Future research should focus on elucidating its mechanisms of action, optimizing its pharmacological properties, and exploring its clinical potential. As the scientific community continues to uncover the compound's capabilities, it is likely to play an increasingly important role in the development of next-generation drugs.

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Amadis Chemical Company Limited
(CAS:813-58-1)2,2-diethylbutanoic acid
A1235797
Purity:99%
Quantity:1g
Price ($):1301
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